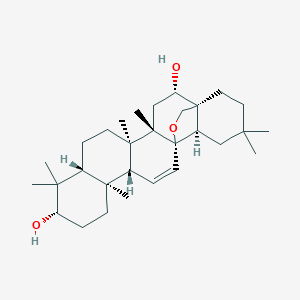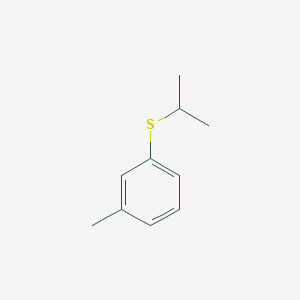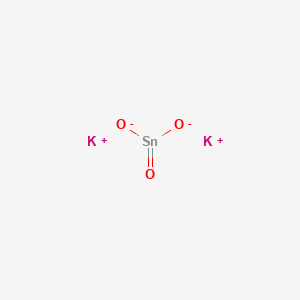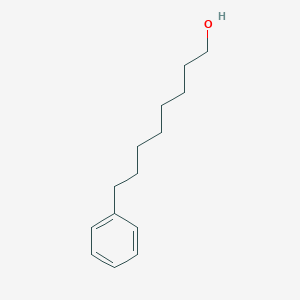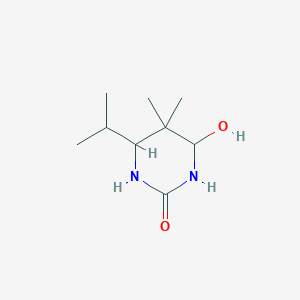
Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one, also known as THP, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It is a pyrimidine derivative that has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and as a potential drug delivery system.
Wirkmechanismus
The exact mechanism of action of Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been shown to activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have antioxidant activity and can protect cells from oxidative stress. Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one in lab experiments is its relatively simple synthesis method. Additionally, Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been extensively studied and its properties are well understood. However, one limitation of using Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one in lab experiments is its low solubility, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one. One area of interest is the development of Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one-based drug delivery systems, which could improve the efficacy and specificity of certain drugs. Additionally, further research is needed to fully understand the mechanism of action of Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one and its potential use in the treatment of neurological disorders.
Synthesemethoden
Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one can be synthesized through a variety of methods, including the reaction of 2,4,6-trimethylpyrimidine with ethyl acetoacetate and isopropylamine. The resulting product can be further purified through recrystallization using ethanol.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been extensively studied for its potential use in cancer treatment. Studies have shown that Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
14068-64-5 |
|---|---|
Produktname |
Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one |
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
4-hydroxy-5,5-dimethyl-6-propan-2-yl-1,3-diazinan-2-one |
InChI |
InChI=1S/C9H18N2O2/c1-5(2)6-9(3,4)7(12)11-8(13)10-6/h5-7,12H,1-4H3,(H2,10,11,13) |
InChI-Schlüssel |
ZRAXXNFGAHLING-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(C(NC(=O)N1)O)(C)C |
Kanonische SMILES |
CC(C)C1C(C(NC(=O)N1)O)(C)C |
Andere CAS-Nummern |
14068-64-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



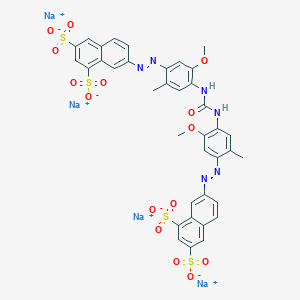


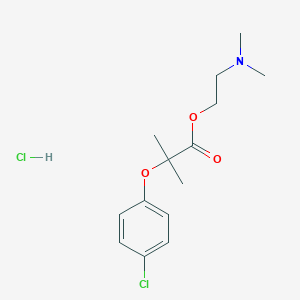

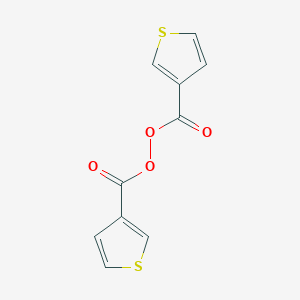

![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
